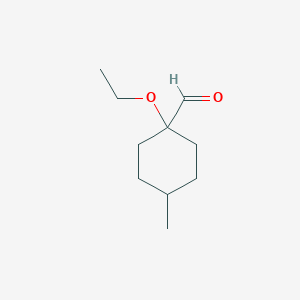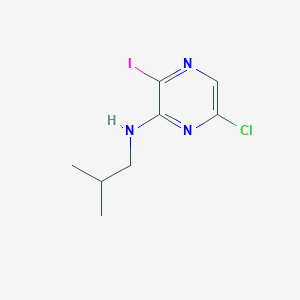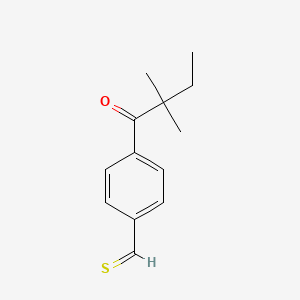
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pent-4-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and 2-methylpent-4-enoic acid.
Reaction Conditions: The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the dichlorophenyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3,4-Dichlorophenyl)-2-methylpentanoic acid: Similar structure but lacks the double bond in the pent-4-enoic acid backbone.
(S)-2-(3,4-Dichlorophenyl)-2-methylbutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to the presence of the double bond in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H12Cl2O2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
SIROQCZRCVETCM-LBPRGKRZSA-N |
SMILES isomérique |
C[C@](CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



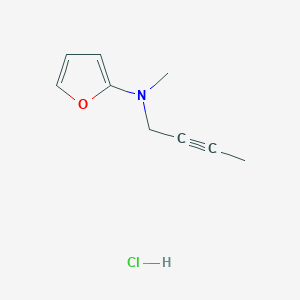

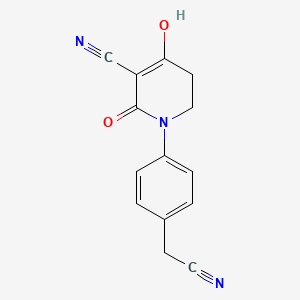

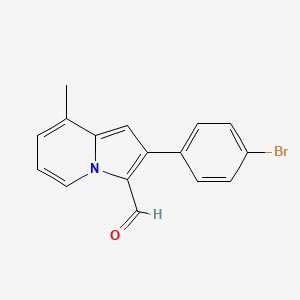
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
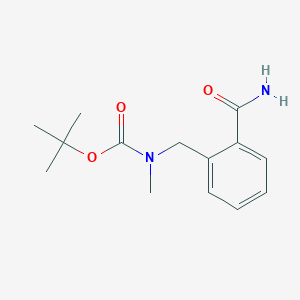
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
